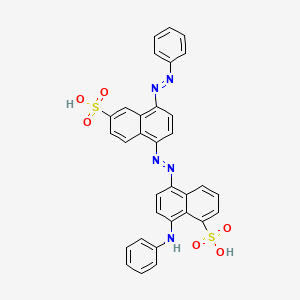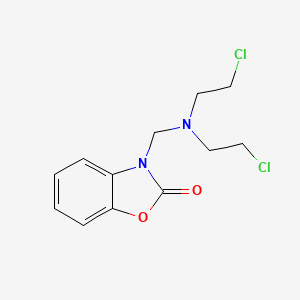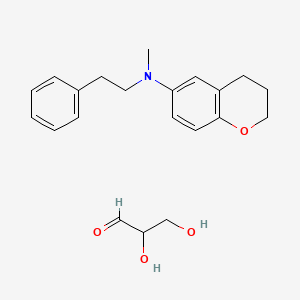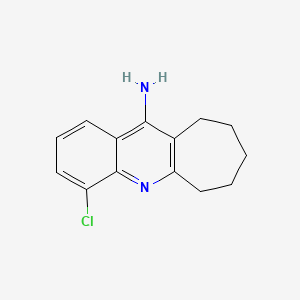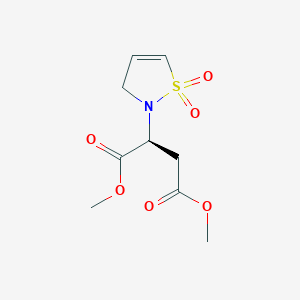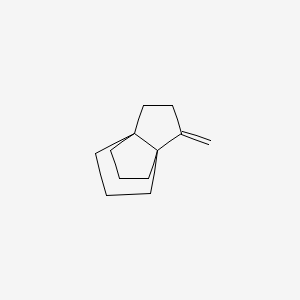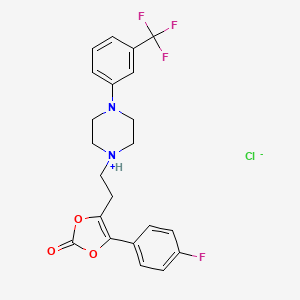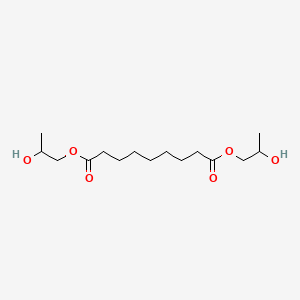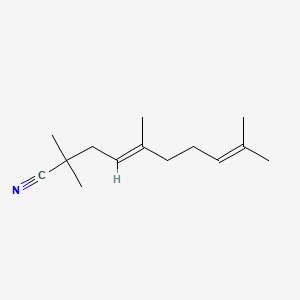
2,2,5,9-Tetramethyl-4,8-decadienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,9-Tetramethyl-4,8-decadienenitrile is an organic compound with the molecular formula C14H23N It is characterized by its unique structure, which includes multiple methyl groups and a nitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,9-Tetramethyl-4,8-decadienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a nitrile precursor with methylating agents in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Organic solvents such as dichloromethane or toluene.
Catalysts: Bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,9-Tetramethyl-4,8-decadienenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents or other electrophiles.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,2,5,9-Tetramethyl-4,8-decadienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,5,9-Tetramethyl-4,8-decadienenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The methyl groups can also affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,5,9-Tetramethyl-4,8-decadienal
- 2,2,5,9-Tetramethyl-4,8-decadienol
- 2,2,5,9-Tetramethyl-4,8-decadienoic acid
Uniqueness
2,2,5,9-Tetramethyl-4,8-decadienenitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity compared to its aldehyde, alcohol, and acid analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Propiedades
Número CAS |
58260-78-9 |
|---|---|
Fórmula molecular |
C14H23N |
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
(4E)-2,2,5,9-tetramethyldeca-4,8-dienenitrile |
InChI |
InChI=1S/C14H23N/c1-12(2)7-6-8-13(3)9-10-14(4,5)11-15/h7,9H,6,8,10H2,1-5H3/b13-9+ |
Clave InChI |
NFMTVOFPAPETFY-UKTHLTGXSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC(C)(C)C#N)/C)C |
SMILES canónico |
CC(=CCCC(=CCC(C)(C)C#N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



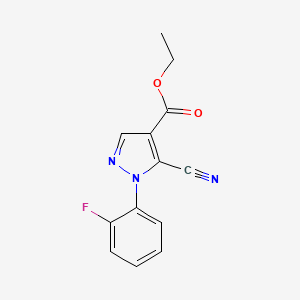
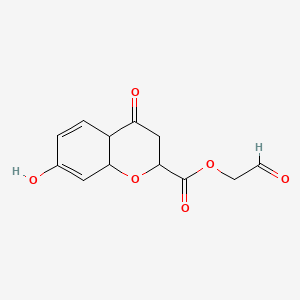
![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
